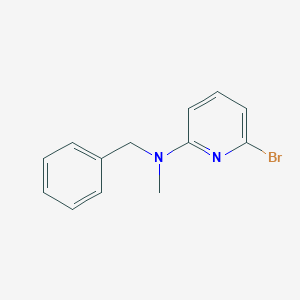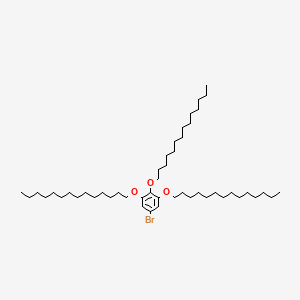
5-Bromo-1,2,3-tris(tetradecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3-tris(tetradecyloxy)benzene: is an organic compound with the molecular formula C48H89BrO3 It is a derivative of benzene, where three hydrogen atoms are replaced by tetradecyloxy groups and one hydrogen atom is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene typically involves the bromination of 1,2,3-tris(tetradecyloxy)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography or recrystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,2,3-tris(tetradecyloxy)benzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of 5-substituted-1,2,3-tris(tetradecyloxy)benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 1,2,3-tris(tetradecyloxy)benzene.
Scientific Research Applications
Chemistry: 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Its brominated structure can enhance the binding affinity and selectivity of drug molecules towards specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of advanced materials such as liquid crystals, polymers, and organic semiconductors. Its unique properties contribute to the performance and stability of these materials in various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3-tris(tetradecyloxy)benzene involves its interaction with molecular targets through its bromine and tetradecyloxy groups. The bromine atom can participate in halogen bonding, while the tetradecyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors, thereby modulating their activity and function.
Comparison with Similar Compounds
5-Bromo-1,2,3-tris(dodecyloxy)benzene: Similar structure with shorter alkyl chains.
5-Bromo-1,2,3-tris(hexyloxy)benzene: Similar structure with even shorter alkyl chains.
5-Bromo-1,2,3-tris(methoxy)benzene: Similar structure with methoxy groups instead of tetradecyloxy groups.
Comparison: 5-Bromo-1,2,3-tris(tetradecyloxy)benzene is unique due to its long tetradecyloxy chains, which provide enhanced hydrophobicity and potential for self-assembly into ordered structures. This property distinguishes it from its analogs with shorter alkyl chains or different substituents, making it particularly valuable in applications requiring specific hydrophobic interactions and structural organization.
Properties
Molecular Formula |
C48H89BrO3 |
|---|---|
Molecular Weight |
794.1 g/mol |
IUPAC Name |
5-bromo-1,2,3-tri(tetradecoxy)benzene |
InChI |
InChI=1S/C48H89BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-50-46-43-45(49)44-47(51-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48(46)52-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-44H,4-42H2,1-3H3 |
InChI Key |
IYRAOIGHZCAVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
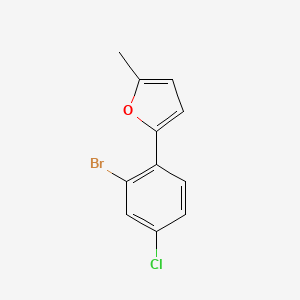
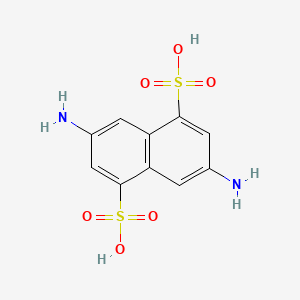
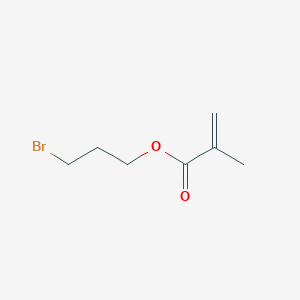
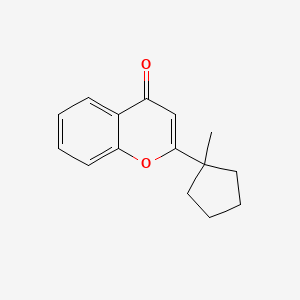
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
